3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392236-70-3
VCID: VC5428925
InChI: InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-13(18)8-14(19)7-12/h2-9H,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Molecular Formula: C17H12Cl2N2OS
Molecular Weight: 363.26

3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 392236-70-3

Cat. No.: VC5428925

Molecular Formula: C17H12Cl2N2OS

Molecular Weight: 363.26

* For research use only. Not for human or veterinary use.

3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide - 392236-70-3

Specification

CAS No. 392236-70-3
Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.26
IUPAC Name 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-13(18)8-14(19)7-12/h2-9H,1H3,(H,20,21,22)
Standard InChI Key VHPVUPVENYXKJT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-methylphenyl group at position 4 and a 3,5-dichlorobenzamide group at position 2 (Figure 1). The IUPAC name, 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number392236-70-3
Molecular FormulaC₁₇H₁₂Cl₂N₂OS
Molecular Weight363.26 g/mol
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChI KeyVHPVUPVENYXKJT-UHFFFAOYSA-N

Crystallographic and Spectroscopic Features

While X-ray diffraction data are unavailable, spectroscopic inferences can be drawn from analogous thiazole derivatives. For example, the thiazole ring’s C=N and C-S stretches typically appear at 1,625–1,580 cm⁻¹ and 690–630 cm⁻¹ in IR spectra, respectively . The ¹H NMR spectrum would show aromatic protons in the δ 7.2–8.3 ppm range, with methyl groups resonating near δ 2.3 ppm .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via the Schotten-Baumann reaction, which couples 4-(4-methylphenyl)-1,3-thiazol-2-amine with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or DMF).

Reaction Scheme:

  • Aminolysis: The amine group of the thiazole nucleophile attacks the electrophilic carbonyl carbon of the benzoyl chloride.

  • Deprotonation: The base abstracts HCl, driving the reaction to completion.

Table 2: Synthesis Conditions

ParameterValueSource
SolventDichloromethane/DMF
BaseTriethylamine/Pyridine
Temperature0–25°C (ambient)
YieldNot reported

Byproduct Management

Side reactions, such as over-acylation or thiazole ring decomposition, are mitigated by controlling stoichiometry (1:1 amine:acyl chloride) and maintaining low temperatures . Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed .

Physicochemical Profiling

Solubility and Stability

Experimental solubility data are unavailable, but logP predictions (ClogP ≈ 3.8) suggest moderate lipophilicity, favoring organic solvents like DMSO or ethanol. The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to amide hydrolysis.

Thermal Properties

Differential scanning calorimetry (DSC) data are absent, but analogous benzamide-thiazoles exhibit melting points between 180–220°C .

Biological Activity and Mechanisms

Receptor Modulation

N-(Thiazol-2-yl)benzamides are reported as Zinc-Activated Channel (ZAC) antagonists, with IC₅₀ values of 1–3 µM . The dichloro substitution could augment hydrophobic interactions with ZAC’s transmembrane domains, though confirmatory studies are needed .

Spectroscopic Characterization (Hypothetical)

IR Spectroscopy

  • N-H Stretch: 3,300–3,250 cm⁻¹ (amide).

  • C=O Stretch: 1,680–1,650 cm⁻¹.

  • C-Cl Stretch: 750–550 cm⁻¹ .

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 2.35 (s, 3H, Ar-CH₃).

  • δ 7.25–8.10 (m, 7H, aromatic protons).

  • δ 12.80 (s, 1H, amide NH) .

Applications and Future Directions

Drug Development

The compound’s scaffold is a candidate for antimicrobial or neuromodulatory drug leads. Structure-activity relationship (SAR) studies could optimize substituents for target selectivity.

Chemical Biology

As a ZAC probe, it may elucidate zinc signaling pathways in neurodegenerative diseases .

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